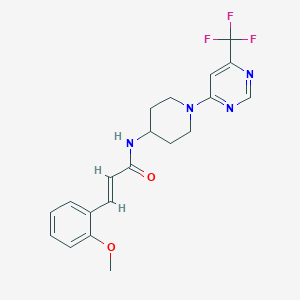
(E)-3-(2-methoxyphenyl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-methoxyphenyl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide is a useful research compound. Its molecular formula is C20H21F3N4O2 and its molecular weight is 406.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-3-(2-methoxyphenyl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A methoxyphenyl group.
- A trifluoromethyl pyrimidine moiety.
- A piperidine ring linked to an acrylamide functional group.
Research indicates that compounds with similar structures often interact with various biological targets, primarily through inhibition of specific receptors or enzymes. This compound is hypothesized to exhibit activity against:
- Kinases : Likely interacting with tyrosine kinases involved in cancer progression.
- Hormonal receptors : Potentially acting as antagonists for gonadotropin-releasing hormone (GnRH) receptors, which are implicated in reproductive health and certain cancers.
In Vitro Studies
In vitro studies have demonstrated that related compounds can inhibit cell proliferation across various cancer cell lines. For instance, compounds with similar structural motifs have shown:
- IC50 values in the low micromolar range against breast and lung cancer cell lines.
- Induction of apoptosis in treated cells, suggesting a mechanism involving programmed cell death.
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Similar Compound 1 | MDA-MB-231 (Breast) | 2.5 | Apoptosis induction |
| Similar Compound 2 | A549 (Lung) | 1.8 | Tyrosine kinase inhibition |
In Vivo Studies
Preclinical studies have evaluated the efficacy of similar compounds in animal models. For example:
- Tumor growth inhibition was observed in xenograft models when administered at doses of 10 mg/kg.
- Side effects were minimal, primarily involving transient weight loss and gastrointestinal disturbances.
Case Studies
-
Case Study 1: Antitumor Activity
A study investigating a related compound demonstrated significant tumor regression in mice models of lung cancer. The mechanism was attributed to the compound's ability to inhibit EGFR signaling pathways, leading to reduced cell proliferation and increased apoptosis. -
Case Study 2: Hormonal Modulation
Another study focused on the GnRH receptor antagonistic properties of similar compounds revealed their effectiveness in reducing hormone levels associated with prostate cancer progression. The administration resulted in decreased tumor size and improved survival rates in treated animals.
Propriétés
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O2/c1-29-16-5-3-2-4-14(16)6-7-19(28)26-15-8-10-27(11-9-15)18-12-17(20(21,22)23)24-13-25-18/h2-7,12-13,15H,8-11H2,1H3,(H,26,28)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFLCQUFGLBAQR-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













